molecular formula C45H29N9 B14245178 2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine CAS No. 189195-55-9

2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine

Cat. No.: B14245178
CAS No.: 189195-55-9
M. Wt: 695.8 g/mol
InChI Key: JYQKTTPLBNTUME-UHFFFAOYSA-N
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Description

2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine is a complex organic compound featuring multiple pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and coupling reactions under controlled conditions. Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated intermediates and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, amines, thiols, and bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to identify new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the materials science industry, the compound is explored for its potential use in organic electronics and photonics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(pyridin-2-yl)pyrimidine: A simpler analog with fewer pyridine rings.

    4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound with a benzonitrile group.

Uniqueness

The uniqueness of 2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry.

Properties

CAS No.

189195-55-9

Molecular Formula

C45H29N9

Molecular Weight

695.8 g/mol

IUPAC Name

2-phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C45H29N9/c1-3-14-30(15-4-1)44-51-40(36-22-11-20-34(48-36)32-18-7-9-26-46-32)28-42(53-44)38-24-13-25-39(50-38)43-29-41(52-45(54-43)31-16-5-2-6-17-31)37-23-12-21-35(49-37)33-19-8-10-27-47-33/h1-29H

InChI Key

JYQKTTPLBNTUME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=NC(=CC=C3)C4=NC(=NC(=C4)C5=CC=CC(=N5)C6=CC=CC=N6)C7=CC=CC=C7)C8=CC=CC(=N8)C9=CC=CC=N9

Origin of Product

United States

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